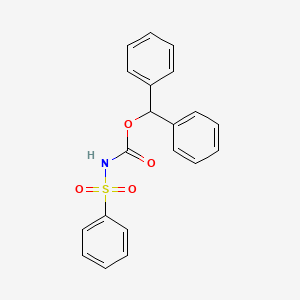

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)

Description

Carbamic acid esters are a diverse class of organic compounds with applications ranging from pharmaceuticals to agrochemicals. The compound Carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester (7CI,8CI) features a carbamate backbone modified with a phenylsulfonyl group and a diphenylmethyl ester. These substituents confer unique electronic and steric properties, influencing its reactivity, stability, and biological activity.

Properties

CAS No. |

2848-47-7 |

|---|---|

Molecular Formula |

C20H17NO4S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

benzhydryl N-(benzenesulfonyl)carbamate |

InChI |

InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |

InChI Key |

LMSJHBMQFOKMDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification from Phenols and Carboxylic Acids

A general method to synthesize phenyl esters, which can be adapted for carbamic acid esters, involves reacting phenolic compounds with carboxylic acids in the presence of a catalytic borate-sulfuric acid complex. This process is conducted under reflux conditions in an inert atmosphere (e.g., nitrogen or argon) and typically uses solvents like toluene.

-

- Temperature range: 75°C to 285°C (preferred 100°C to 250°C)

- Reaction time: 1 to 50 hours (preferably 1 to 24 hours)

- Atmospheric pressure or slightly elevated/subatmospheric pressure

- Catalysts: borate-sulfuric acid complex

- Solvent: toluene or similar aromatic solvents

-

- Phenol and the corresponding carboxylic acid are mixed with the catalyst in toluene.

- The mixture is refluxed under nitrogen with water removal (Dean-Stark trap).

- After completion, the phenyl ester is purified by crystallization or distillation under reduced pressure.

This method is effective for phenols with at least one hydrogen adjacent to the hydroxyl group and carboxylic acids without steric hindrance.

Catalytic Synthesis Using Amines, Carbon Dioxide, and Alkoxysilanes

A more recent and economically advantageous method involves synthesizing carbamic acid esters by reacting an amine, carbon dioxide, and an alkoxysilane compound in the presence of specific catalysts.

-

- Zinc compounds

- Ionic liquids

- Alkali metal compounds

-

- High yield and selectivity

- Economical compared to toxic and expensive tin alkoxide catalysts

- Potential for catalyst reuse

-

- The amine reacts with carbon dioxide to form a carbamate intermediate.

- The alkoxysilane compound facilitates esterification.

- The catalyst promotes the reaction under mild conditions.

This method is particularly relevant for producing carbamic acid esters like the phenylsulfonyl diphenylmethyl ester with high efficiency and environmental consideration.

Solvent and Temperature Control

The synthesis typically employs solvents such as dichloromethane or acetonitrile to dissolve reactants and control reaction kinetics. Temperature regulation is critical to prevent decomposition of sensitive functional groups and to optimize yield and selectivity. Reaction temperatures are maintained carefully, often below 100°C, depending on the method and catalyst used.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Temperature Range | Reaction Time | Yield/Selectivity | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | Phenol + Carboxylic acid | Borate-sulfuric acid complex, toluene | 75°C - 285°C (pref. 100-250°C) | 1 - 50 hours (pref. 1-24 h) | Moderate to high | Requires inert atmosphere, water removal |

| Catalytic Synthesis with Amine + CO2 + Alkoxysilane | Amine + CO2 + Alkoxysilane | Zinc compound, ionic liquid, or alkali metal compound | Mild to moderate (often <100°C) | Variable, generally shorter | High yield and selectivity | Economical, less toxic catalysts, catalyst reuse possible |

| Solvent-controlled synthesis | Phenylsulfonyl carbamate precursors | Dichloromethane or acetonitrile solvent | Controlled, mild | Controlled | High, prevents decomposition | Sensitive to temperature, solvent choice critical |

Detailed Research Findings

The borate-sulfuric acid catalyzed direct esterification has been demonstrated to be effective for phenols with free ortho or para hydrogens adjacent to hydroxyl groups, enabling phenyl esters formation with good purity after crystallization or distillation.

The novel catalytic method involving zinc compounds and alkoxysilanes allows for high-yield synthesis of carbamic acid esters with economic and environmental benefits. This method avoids the use of toxic tin alkoxides and provides catalysts that can be reused, improving sustainability.

Solvent choice and temperature control are critical in maintaining the integrity of the phenylsulfonyl and diphenylmethyl groups during synthesis. Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve reactants and moderate reaction rates, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylsulfonyl compounds.

Scientific Research Applications

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active moieties that exert biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|---|

| Carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester | N/A | C₁₉H₁₅NO₄S (est.) | ~357.4 (est.) | Phenylsulfonyl, diphenylmethyl | ~4.2 (highly lipophilic) |

| Carbanilic acid,p-(phenylsulfonyl)-, o-nitrophenyl ester | 14193-10-3 | C₁₉H₁₄N₂O₆S | 398.39 | Phenylsulfonyl, o-nitrophenyl | ~3.8 |

| Carbamic acid ethyl ester (Urethane) | 51-79-6 | C₃H₇NO₂ | 89.09 | Ethyl | -0.36 |

Biological Activity

Carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester, also known by its chemical formula and various identifiers, has garnered attention for its potential biological activities. This compound is a member of the carbamate class and is characterized by its unique structure that includes a phenylsulfonyl group. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester can be represented as follows:

This structure features a carbamate functional group linked to a phenylsulfonyl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of carbamic acid derivatives have been extensively studied due to their potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Some studies indicate that compounds within this class may exhibit significant anticancer properties. For instance, inhibitors of histone deacetylases (HDACs), which include certain carbamic acid derivatives, have been shown to play a crucial role in cancer cell proliferation and differentiation .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of related compounds. For example, phosphonate-containing analogs have demonstrated enhanced anti-inflammatory activity due to improved cellular retention and pharmacokinetic properties .

- Enzyme Inhibition : The inhibition of specific enzymes such as histone methyltransferases has been noted in various studies. This inhibition can lead to therapeutic effects in conditions associated with abnormal cell growth and differentiation .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Mechanisms : A study investigated the impact of carbamic acid derivatives on prostate cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression through HDAC inhibition .

- Inflammation Models : In animal models of inflammation, the administration of phenylsulfonyl carbamate derivatives resulted in significant reductions in inflammatory markers compared to control groups. These findings suggest potential for therapeutic use in chronic inflammatory diseases .

- Enzyme Activity : A detailed analysis revealed that certain derivatives effectively inhibited specific histone methyltransferases involved in epigenetic regulation of gene expression. This inhibition was correlated with decreased tumorigenesis in experimental models .

Research Findings

Recent research has focused on the synthesis and evaluation of various carbamic acid derivatives for their biological activities. Notable findings include:

- Synthesis Techniques : Advanced synthetic methods have been developed for producing high-purity carbamic acid derivatives with enhanced biological activity profiles .

- Mechanistic Insights : Investigations into the mechanisms underlying the biological activities have revealed that these compounds may modulate key signaling pathways involved in cell growth and survival .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this carbamic acid ester to improve yield and purity?

- Methodological Answer : Synthesis optimization may involve adjusting reaction stoichiometry, temperature, and catalyst selection. For example, patents for analogous N-substituted carbamic acid esters highlight the use of aromatic hydroxy compounds as stabilizers during synthesis to minimize side reactions . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) is recommended, as demonstrated for structurally similar esters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for related carbamic acid esters, researchers must:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store the compound in a cool, dry environment away from oxidizing agents .

- In case of spills, employ absorbent materials (e.g., vermiculite) and avoid generating dust .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, especially the diphenylmethyl and phenylsulfonyl groups .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy to identify carbamate (C=O, N-H) and sulfonyl (S=O) functional groups .

Advanced Research Questions

Q. How does steric hindrance from the diphenylmethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky diphenylmethyl group may reduce accessibility to the carbamate’s carbonyl carbon, slowing nucleophilic attack. Comparative kinetic studies with less-hindered analogs (e.g., methyl esters) could quantify this effect. Computational modeling (e.g., DFT calculations) may predict steric effects on transition states .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Systematic stability studies should:

- Test the compound in buffered solutions (pH 2–12) at controlled temperatures.

- Monitor degradation via HPLC or LC-MS to identify hydrolytic byproducts (e.g., diphenylmethanol, phenylsulfonamide) .

- Cross-validate findings with structurally related esters (e.g., perfluorinated carbamates) to discern trends in hydrolytic susceptibility .

Q. How can computational modeling predict thermal degradation pathways?

- Methodological Answer : Use software like Gaussian or ORCA to simulate thermal decomposition mechanisms. For example, thermogravimetric analysis (TGA) coupled with DFT calculations can identify likely cleavage sites (e.g., carbamate C-O bond) and predict volatile degradation products .

Q. What toxicological assessments are relevant for evaluating this compound’s safety in biological studies?

- Methodological Answer : While direct data are limited, analogous carbamates (e.g., butyl carbamate) show low acute toxicity but potential carcinogenicity at high doses. Researchers should:

- Conduct Ames tests for mutagenicity.

- Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to establish IC₅₀ values .

- Compare results with structurally similar esters to infer hazard classification .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields for carbamic acid esters?

- Methodological Answer :

- Replicate published protocols with rigorous control of moisture, oxygen, and catalyst purity.

- Use design-of-experiment (DoE) approaches to identify critical variables (e.g., solvent polarity, reaction time) .

- Compare NMR spectra of synthesized batches with literature data to confirm consistency .

Q. What experimental controls are essential when studying this compound’s reactivity in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.